2,2,4,4-Tetramethylhexan-3-ol

Description

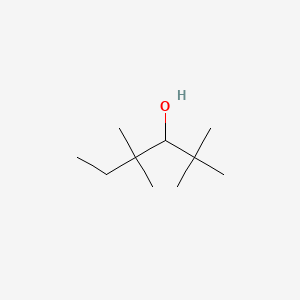

Structure

2D Structure

3D Structure

Properties

CAS No. |

66256-65-3 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,2,4,4-tetramethylhexan-3-ol |

InChI |

InChI=1S/C10H22O/c1-7-10(5,6)8(11)9(2,3)4/h8,11H,7H2,1-6H3 |

InChI Key |

LKAPNEGVXBMYKE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,4,4 Tetramethylhexan 3 Ol and Its Precursors

Classical Approaches to the Formation of Sterically Hindered Tertiary Alcohols

The synthesis of sterically hindered tertiary alcohols is a fundamental challenge where classical organometallic reagents have been extensively studied. These methods rely on the nucleophilic addition of a carbanion equivalent to a ketone.

The Grignard reaction, involving the addition of an organomagnesium halide (R-MgX) to a ketone, is a cornerstone for creating tertiary alcohols. organic-chemistry.org In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. quora.com Subsequent protonation during aqueous workup yields the final alcohol product.

However, when both the Grignard reagent and the ketone are sterically hindered, the standard addition pathway faces significant competition from side reactions. organic-chemistry.org These competing pathways include:

Reduction: The Grignard reagent acts as a hydride donor rather than a carbon nucleophile, reducing the ketone to a secondary alcohol. This occurs when the Grignard reagent possesses a β-hydrogen, which is transferred to the carbonyl carbon via a six-membered cyclic transition state. organic-chemistry.orgwordpress.com

Enolization: The Grignard reagent functions as a base, abstracting an α-proton from the ketone to form an enolate. Upon workup, this regenerates the starting ketone, leading to no net reaction. organic-chemistry.orgwordpress.com

The choice of reactants is critical. For instance, the reaction between a bulky Grignard reagent like tert-butylmagnesium chloride and a hindered ketone such as di-tert-butyl ketone is notoriously difficult, with reduction and enolization being dominant pathways. Some studies suggest that reactions with hindered substrates may proceed through a single electron transfer (SET) mechanism rather than a direct nucleophilic addition. organic-chemistry.orggatech.edu

| Ketone Substrate | Grignard Reagent | Primary Product Type | Major Competing Reactions |

|---|---|---|---|

| Acetone | Methylmagnesium Bromide | Tertiary Alcohol (Addition) | Minimal |

| Di-isopropyl Ketone | Isopropylmagnesium Chloride | Secondary Alcohol (Reduction) | Addition, Enolization |

| Di-tert-butyl Ketone | tert-Butylmagnesium Chloride | No Reaction / Reduction | Steric Hindrance, Enolization |

Organolithium reagents (R-Li) serve as a powerful alternative to Grignard reagents for the synthesis of alcohols. tutorchase.com Due to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond, organolithium compounds are generally more reactive nucleophiles and stronger bases. quora.compediaa.com This heightened reactivity can be advantageous in overcoming the steric barriers presented by hindered ketones where Grignard reagents might fail. reddit.com

Studies dating back to the 1930s by chemists like Karl Ziegler and Henry Gilman established that organolithium reagents often provide higher yields and faster reaction rates than their Grignard counterparts. wikipedia.org However, their increased basicity can also favor enolization, especially at higher temperatures or with particularly acidic α-protons on the ketone. Therefore, reactions are often conducted at low temperatures (e.g., -78°C) to favor nucleophilic addition over deprotonation. reddit.com

Beyond standard Grignard and organolithium reagents, advanced carbanion chemistry offers more nuanced control over C-C bond formation. The reactivity of any carbanionic species is influenced by several factors, including the counterion (e.g., Li⁺, MgBr⁺), the solvent (e.g., diethyl ether, tetrahydrofuran), and the presence of additives. The structure of the organometallic reagent in solution—whether it exists as a monomer, dimer, or larger aggregate—also plays a crucial role in its reactivity. acs.org

For instance, the Schlenk equilibrium describes the complex mixture of species present in a Grignard solution (R₂Mg, MgX₂, and RMgX). Manipulating this equilibrium can alter the reagent's nucleophilicity and basicity. Similarly, additives like lithium salts or coordinating agents can modify the reactivity of both Grignard and organolithium reagents to favor addition over side reactions.

Modern and Optimized Synthetic Routes for 2,2,4,4-Tetramethylhexan-3-ol

The direct synthesis of the secondary alcohol this compound is most efficiently accomplished by the reduction of the corresponding ketone, 2,2,4,4-tetramethylhexan-3-one. Modern synthetic methods prioritize catalytic approaches and adherence to green chemistry principles.

The reduction of ketones to alcohols is a fundamental transformation that can be achieved using various catalytic methods.

Catalytic Hydrogenation: This method involves the addition of hydrogen gas (H₂) across the carbonyl double bond in the presence of a metal catalyst. study.com Common catalysts include palladium, platinum, and nickel. study.comgoogle.com This process is highly atom-efficient and is a staple in industrial chemistry for alcohol production. study.com For sterically hindered ketones, harsher conditions such as higher pressures and temperatures may be required to achieve complete conversion. thieme-connect.de Transition metal complexes, including those based on iron, cobalt, and ruthenium, have been developed as efficient homogeneous catalysts for ketone hydrogenation under milder conditions. google.comacs.orgacs.org

Hydride Reductions: While stoichiometric, metal hydride reagents are standard laboratory-scale methods for ketone reduction.

Sodium borohydride (NaBH₄) is a mild reducing agent, typically used in protic solvents like ethanol or water. wikipedia.org Its selectivity makes it suitable for reducing aldehydes and ketones without affecting less reactive functional groups like esters. wikipedia.org

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing ketones, esters, and carboxylic acids. harvard.edu Its high reactivity necessitates the use of anhydrous solvents like diethyl ether or THF. harvard.edu For a sterically hindered ketone like 2,2,4,4-tetramethylhexan-3-one, the greater reactivity of LiAlH₄ would likely be more effective than NaBH₄.

Green chemistry aims to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. organic-chemistry.orgsolubilityofthings.com

When applied to the synthesis of this compound via ketone reduction, several principles are relevant:

Atom Economy: This principle favors synthetic methods that maximize the incorporation of reactant atoms into the final product. acs.org Catalytic hydrogenation exhibits 100% atom economy in theory, as all atoms of the ketone and hydrogen gas are incorporated into the alcohol product. acs.org In contrast, reductions using NaBH₄ or LiAlH₄ have lower atom economies due to the generation of inorganic byproducts. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. organic-chemistry.orgacs.org This strongly favors catalytic hydrogenation over metal hydride reductions.

Safer Solvents and Auxiliaries: Green chemistry encourages the use of benign solvents. solubilityofthings.com While catalytic hydrogenation can often be performed in relatively safe solvents like ethanol, LiAlH₄ reductions require anhydrous ethers, which are highly flammable. Some modern procedures focus on solvent-free reductions, for example, using sodium borohydride dispersed on a solid support like alumina (B75360). researchgate.net

| Reduction Method | Reagent Type | Typical Solvent | Atom Economy | Key Green Advantage/Disadvantage |

|---|---|---|---|---|

| Catalytic Hydrogenation | Catalytic (e.g., Pd/C) | Ethanol, Ethyl Acetate | High (100%) | Advantage: High atom economy, low waste. |

| Sodium Borohydride | Stoichiometric | Ethanol, Water | Moderate | Disadvantage: Stoichiometric waste generation. |

| Lithium Aluminum Hydride | Stoichiometric | Anhydrous Ether, THF | Low | Disadvantage: High reactivity, hazardous solvent, waste. |

Mechanistic Studies of this compound Formation Reactions

The formation of this compound is most directly achieved through the reaction of a suitable organometallic reagent with 2,2,4,4-tetramethylpentan-3-one (di-tert-butyl ketone). The extreme steric hindrance imposed by the two tert-butyl groups flanking the carbonyl carbon profoundly influences the reaction mechanism, deviating from the straightforward pathways observed with less hindered ketones. masterorganicchemistry.com Two primary mechanistic pathways are considered for such reactions: a polar, two-electron mechanism and a single-electron transfer (SET) mechanism. organic-chemistry.orgchem-station.com

While the polar mechanism is common for most Grignard additions to aldehydes and alkyl ketones, the SET pathway is often invoked for reactions involving sterically hindered substrates. organic-chemistry.orgnih.gov In the context of forming this compound, the reaction of a bulky Grignard reagent like tert-butylmagnesium chloride with a hindered ketone is a scenario where SET is considered a likely dominant pathway. nih.govgatech.edu This is supported by observations that tert-butylmagnesium chloride reacts with benzophenone significantly faster than methylmagnesium bromide, a phenomenon attributed to the greater propensity of the bulkier reagent to engage in electron transfer. gatech.edu

The SET mechanism involves the transfer of a single electron from the organometallic reagent to the ketone, generating a magnesium ketyl radical anion intermediate. This is followed by the rapid combination of the radical species to form the final product alkoxide. organic-chemistry.org

In addition to the desired 1,2-addition, two major side reactions, enolization and reduction, are often observed with highly hindered ketones. organic-chemistry.org

Enolization: The Grignard reagent acts as a base, abstracting an α-proton from the ketone to form a magnesium enolate. Subsequent aqueous workup regenerates the starting ketone. organic-chemistry.org

Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon through a cyclic six-membered transition state, resulting in the corresponding alcohol. organic-chemistry.org

Investigation of Reaction Intermediates and Transition State Architectures

The investigation of intermediates and transition states in the formation of this compound is critical to understanding the prevailing reaction pathway.

Reaction Intermediates: In a polar mechanism , the reaction proceeds through a coordinated complex where the magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the carbanionic alkyl group. The primary intermediate formed after the carbon-carbon bond formation is a tetrahedral magnesium alkoxide. chemistrysteps.comleah4sci.com

In a single-electron transfer (SET) mechanism , the key intermediate is a radical ion pair, consisting of the ketone radical anion (ketyl) and the radical cation derived from the organomagnesium reagent. organic-chemistry.orggatech.edu The fleeting existence of these radical species makes them challenging to detect directly, but their presence is often inferred from product distributions and the observation of byproducts inconsistent with a purely polar mechanism. nih.gov

Transition State Architectures: Computational studies of Grignard additions to carbonyls generally point to a four-centered transition state. mit.eduacademie-sciences.fr In this model, the magnesium atom, the carbonyl oxygen, the carbonyl carbon, and the nucleophilic carbon of the Grignard reagent form a cyclic arrangement. This structure facilitates the dual role of the Grignard reagent as both a nucleophile donor and a Lewis acid activator.

For a severely hindered system like di-tert-butyl ketone, the transition state for 1,2-addition is highly strained and high in energy. This steric impediment is the primary reason for the slow rate of addition and the increased prevalence of competing reactions like reduction and enolization. organic-chemistry.orgnih.gov The reversibility of Grignard additions to di-tert-butyl ketone has been observed, indicating that the transition state can be accessed from both the starting materials and the product alkoxide, particularly under conditions of thermal stress. nih.gov

Kinetic and Thermodynamic Aspects of Alkyl Group Addition to Ketones

The balance between kinetic and thermodynamic control dictates the product distribution in the synthesis of sterically hindered alcohols.

Kinetic Aspects: The rate of nucleophilic addition to ketones is dramatically reduced by steric bulk. masterorganicchemistry.com The reduction of di-tert-butyl ketone by sodium borohydride, for instance, is reported to be over 5,000 times slower than the reduction of acetone, highlighting the profound kinetic barrier imposed by the tert-butyl groups. nih.gov

While specific kinetic data for the Grignard reaction with di-tert-butyl ketone is scarce, a study on the analogous reaction with the organozincate Et₃ZnLi provides valuable insight. The reaction exhibits complex kinetics, with the order of reaction depending on the relative concentrations of the reactants. This suggests a mechanism complicated by the aggregation of the organometallic species in solution.

| Reactant in Excess | Rate Proportionality |

|---|---|

| [Et₃ZnLi] > [Ketone] | ~ [Et₃ZnLi]-0.5[Ketone]1 |

| [Ketone] > [Et₃ZnLi] | ~ [Et₃ZnLi]1[Ketone]-1 |

The competing reactions of reduction and enolization are kinetically controlled pathways. Their activation energies may be lower than that of the highly congested 1,2-addition, allowing them to dominate under certain conditions, particularly at lower temperatures where the system may not have enough energy to overcome the higher activation barrier for addition. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2,2,4,4 Tetramethylhexan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 2,2,4,4-tetramethylhexan-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

The ¹H NMR spectrum of this compound is predicted to show seven distinct proton signals. The high degree of substitution and steric hindrance around the carbinol center significantly influences the chemical shifts and coupling patterns. Due to the absence of protons on the adjacent C2 and C4 atoms, the methine proton at C3 is expected to appear as a singlet, a characteristic feature for this structure. The ethyl group at the C4 position gives rise to a classic triplet and quartet pattern.

The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on sample concentration, temperature, and solvent due to hydrogen bonding effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (C1) | ~1.0 | Singlet | 3H | N/A |

| -C(CH₃)₂ (on C2) | ~1.1 | Singlet | 6H | N/A |

| -CH(OH) (C3) | ~3.5 | Singlet | 1H | N/A |

| -OH (on C3) | 1.0 - 4.0 (variable) | Broad Singlet | 1H | N/A |

| -C(CH₃)₂ (on C4) | ~1.2 | Singlet | 6H | N/A |

| -CH₂- (C5) | ~1.5 | Quartet | 2H | ~7.5 |

| -CH₃ (C6) | ~0.9 | Triplet | 3H | ~7.5 |

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For the symmetric structure of this compound, eight distinct signals are anticipated, corresponding to each unique carbon environment. The chemical shift of the carbinol carbon (C3) is significantly deshielded by the attached electronegative oxygen atom, placing its resonance in the typical range for tertiary alcohols. The spectrum will also clearly show the presence of two distinct quaternary carbons (C2 and C4) and five different types of alkyl carbons.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further confirming the assignments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | ~25 | CH₃ |

| C2 | ~38 | Quaternary |

| C2-Methyls | ~28 | CH₃ |

| C3 | ~80 | CH (Carbinol) |

| C4 | ~40 | Quaternary |

| C4-Methyls | ~29 | CH₃ |

| C5 | ~35 | CH₂ |

| C6 | ~9 | CH₃ |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle, especially for confirming the connectivity around the quaternary centers. science.gov

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, the most prominent correlation would be a cross-peak between the methylene protons of the ethyl group (C5-H₂) and the terminal methyl protons (C6-H₃), confirming the presence of the ethyl fragment. Depending on experimental conditions, a weak correlation between the hydroxyl proton and the C3 methine proton might also be observed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. nanalysis.comcolumbia.edu It would definitively link each proton signal in the ¹H NMR spectrum to the carbon atom it is attached to. For instance, the triplet at ~0.9 ppm would show a cross-peak to the carbon signal at ~9 ppm, assigning them as C6-H₃ and C6, respectively. The quaternary carbons (C2 and C4) would be absent from the HSQC spectrum as they bear no protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for this specific molecule, as it reveals long-range (typically 2-3 bond) ¹H-¹³C correlations. sdsu.edulibretexts.org This allows for the unambiguous connection of molecular fragments across non-protonated carbons. Key expected correlations include:

The methyl protons at C1 showing a correlation to the quaternary carbon C2.

The protons of the C2-methyl groups correlating to C1, C2, and the carbinol carbon C3.

The methine proton at C3 showing correlations to C2, C4, and their respective methyl carbons.

The protons of the C4-methyl groups correlating to C3, C4, and C5.

The methylene protons at C5 correlating to C4, C6, and the C4-methyl carbons.

Together, these 2D experiments provide irrefutable evidence for the complete carbon skeleton and the placement of the hydroxyl group.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, comprising FTIR and Raman techniques, provides critical information about the functional groups present in a molecule and offers insights into its vibrational modes.

FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is expected to be dominated by absorptions corresponding to the O-H, C-H, and C-O bonds. As a tertiary alcohol, the position of the C-O stretching vibration is a particularly diagnostic feature.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Description |

| O-H Stretch | ~3400 | Strong, Broad | Associated with the hydroxyl group, broadened by hydrogen bonding. |

| C-H Stretch | 2870 - 2960 | Strong | Aliphatic C-H stretching from methyl and methylene groups. |

| C-H Bend | 1365 - 1470 | Medium | Bending (scissoring, rocking) vibrations of the alkyl groups. |

| C-O Stretch | ~1150 | Strong | Characteristic stretch for a sterically hindered tertiary alcohol. |

Raman spectroscopy serves as a valuable complement to FTIR. While FTIR is sensitive to polar bond vibrations, Raman spectroscopy provides stronger signals for non-polar, symmetric vibrations. renishaw.com Therefore, it is particularly useful for analyzing the carbon backbone of this compound.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity | Description |

| O-H Stretch | ~3400 | Weak | Stretching of the polar hydroxyl bond. |

| C-H Stretch | 2870 - 2960 | Strong | Symmetric and asymmetric stretching of aliphatic C-H bonds. |

| C-H Bend | 1365 - 1470 | Medium | Bending vibrations of the alkyl framework. |

| C-C Stretch | 800 - 1200 | Strong | Skeletal vibrations of the carbon backbone. |

Mass Spectrometry (MS) Approaches for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the molecular structure through fragmentation analysis.

The structure of this compound features two bulky tert-butyl groups flanking the secondary alcohol functionality. This significant steric hindrance is expected to influence the fragmentation pathways. The molecular ion (M+•), if observed, would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (158.28 g/mol ). However, for many alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.

The primary fragmentation mechanism for alcohols is alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, alpha-cleavage can occur on either side of the C-3 carbon.

Cleavage of the C2-C3 bond: This would result in the loss of an ethyl radical (•CH2CH3) and the formation of a stable oxonium ion with m/z 129.

Cleavage of the C3-C4 bond: This is the most likely fragmentation pathway due to the formation of a highly stable tert-butyl cation (m/z 57) and a corresponding radical. The tert-butyl cation is often a prominent peak in the mass spectra of compounds containing this moiety.

Another common fragmentation pathway for alcohols is dehydration, the loss of a water molecule (H2O), which would lead to a fragment ion at m/z 140 (M-18). Subsequent fragmentation of these primary fragment ions would give rise to a series of smaller ions.

A summary of the predicted significant fragment ions in the EI mass spectrum of this compound is presented in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 158 | [C10H22O]+• | Molecular Ion (M+•) |

| 143 | [C9H19O]+ | Loss of a methyl radical (•CH3) |

| 140 | [C10H20]+• | Dehydration (Loss of H2O) |

| 129 | [C8H17O]+ | Alpha-cleavage (Loss of •CH2CH3) |

| 101 | [C6H13O]+ | Cleavage of the tert-butyl group |

| 57 | [C4H9]+ | Formation of tert-butyl cation |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of a molecule by measuring its mass with very high precision. The exact mass of this compound, calculated from the sum of the exact masses of its constituent atoms (10 carbons, 22 hydrogens, and 1 oxygen), provides a highly specific identifier for the compound.

The theoretical exact mass of the neutral molecule and its protonated form, which is often observed in soft ionization techniques like electrospray ionization (ESI), are key parameters for its identification.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C10H22O | 158.167065 |

| Protonated Molecule [M+H]+ | C10H23O+ | 159.174340 |

| Sodiated Molecule [M+Na]+ | C10H22ONa+ | 181.156259 |

An experimental HRMS measurement that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition, thereby confirming the molecular formula of this compound.

X-ray Crystallography Studies of this compound and its Crystalline Derivatives (if applicable for solid-state structure determination)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A thorough search of publicly available crystallographic databases reveals no published crystal structures for this compound or its crystalline derivatives. This suggests that a single-crystal X-ray diffraction analysis of this compound has not been reported or is not publicly accessible.

Reactivity and Reaction Mechanisms of 2,2,4,4 Tetramethylhexan 3 Ol

Steric Effects on the Chemical Reactivity of 2,2,4,4-Tetramethylhexan-3-ol

The chemical nature of this compound is intrinsically linked to its molecular architecture. The hydroxyl group is situated on the third carbon of a hexane (B92381) chain, which is flanked by two quaternary carbon atoms (C2 and C4), each bearing two methyl groups. This arrangement creates a highly congested environment around the reactive hydroxyl group, significantly influencing its chemical behavior.

Hindered Protonation and Deprotonation Reactions

The accessibility of the lone pairs of electrons on the oxygen atom and the hydroxyl proton are critical for many reactions. In this compound, these are sterically shielded.

Protonation: In the presence of a strong acid, the oxygen atom of the hydroxyl group can act as a base and be protonated to form an alkyloxonium ion. libretexts.org This is a crucial first step in acid-catalyzed reactions like dehydration. While the oxygen atom is inherently basic, the bulky alkyl groups surrounding it can kinetically hinder the approach of a proton, potentially requiring stronger acidic conditions or higher temperatures compared to unhindered alcohols. masterorganicchemistry.com

Deprotonation: Alcohols can also act as weak acids, losing a proton to form an alkoxide ion. Steric bulk generally makes an alcohol a weaker acid. sketchy.com For this compound, the resulting 2,2,4,4-tetramethylhexan-3-oxide anion would be highly unstable. The bulky groups impede the ability of solvent molecules to arrange themselves around the anion to stabilize the negative charge, a process known as solvation. pressbooks.pub Consequently, this compound is a very weak acid, and its deprotonation requires a very strong base.

| Reaction | Effect of Steric Hindrance | Consequence for this compound |

| Protonation | Hinders the approach of H+ to the oxygen atom. | May require more forceful conditions (stronger acid, heat) to initiate acid-catalyzed reactions. |

| Deprotonation | Destabilizes the resulting alkoxide ion by impeding solvation. | The alcohol is less acidic than sterically unhindered counterparts, requiring a very strong base for deprotonation. sketchy.compressbooks.pub |

Impact on Nucleophilic and Electrophilic Attack Pathways

The steric congestion in this compound has a profound impact on substitution reactions. Nucleophilic substitution reactions at the alcohol carbon are severely restricted.

Sₙ2 Reactions: A bimolecular nucleophilic substitution (Sₙ2) reaction, which requires the nucleophile to attack the carbon atom from the backside, is effectively impossible for this compound. The two adjacent quaternary carbons completely block the necessary pathway for the nucleophile. sketchy.comsolubilityofthings.com

Sₙ1 Reactions: A unimolecular nucleophilic substitution (Sₙ1) pathway is also highly unfavorable. This mechanism involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. solubilityofthings.com In this case, a secondary carbocation would be formed, which is inherently less stable than a tertiary carbocation. Furthermore, the significant steric strain in the molecule may inhibit the formation of the planar carbocation. However, if a carbocation were to form, it would be highly susceptible to rearrangement to a more stable tertiary carbocation via a 1,2-methyl shift, complicating potential substitution reactions and favoring elimination pathways. msu.edu

Dehydration Reactions of this compound

The acid-catalyzed elimination of water from an alcohol, known as dehydration, is a common method for synthesizing alkenes. libretexts.org For a sterically hindered secondary alcohol like this compound, this reaction proceeds with notable mechanistic features.

Acid-Catalyzed Dehydration Mechanisms

Due to the extreme steric hindrance and the secondary nature of the alcohol, direct elimination is not feasible. The reaction must proceed through a carbocation intermediate (E1 mechanism), which is prone to rearrangement. msu.edulibretexts.org

The mechanism involves the following steps:

Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, water. libretexts.orglibretexts.org

Loss of water to form a secondary carbocation intermediate. This is the rate-determining step.

1,2-Methyl Shift (Rearrangement): The initial secondary carbocation is unstable and will rapidly rearrange. A methyl group from an adjacent quaternary carbon (C2 or C4) migrates to the positively charged carbon (C3), resulting in a more stable tertiary carbocation.

Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the new carbocation center to form the double bond of the alkene. libretexts.org

Regioselectivity Considerations in Alkene Formation from Sterically Hindered Alcohols

Following the carbocation rearrangement, the final step of proton removal determines which alkene isomer is formed. The stability of the potential alkene products typically governs the outcome, an observation known as Zaitsev's Rule, which states that the more substituted (and therefore more stable) alkene is the major product. libretexts.orgyoutube.com

Assuming the 1,2-methyl shift occurs from C4 to C3, a tertiary carbocation is formed at C4. The possible elimination products are:

Product A (Zaitsev Product): Removal of the proton from C3 leads to the formation of 2,3,4,4-tetramethylhex-2-ene, a tetrasubstituted alkene. This is generally the most thermodynamically stable product and is expected to be the major product.

Product B (Hofmann-type Product): Removal of a proton from the ethyl group at C5 results in 4-(tert-butyl)-4-methyl-3-methylenepentane, a less substituted alkene.

Product C (Hofmann-type Product): Removal of a proton from the migrated methyl group results in another less substituted alkene.

In some cases of extreme steric hindrance, the approach of the base to remove the more sterically hindered proton required for the Zaitsev product can be difficult, leading to a higher proportion of the less substituted Hofmann product. libretexts.org However, in E1 reactions, which proceed through a planar carbocation, this effect is less pronounced than in E2 eliminations. ulethbridge.ca

| Possible Alkene Product (Post-Rearrangement) | Alkene Substitution | Predicted Outcome |

| 2,3,4,4-Tetramethylhex-2-ene | Tetrasubstituted | Major Product (Zaitsev Rule) youtube.com |

| 4-(tert-butyl)-4-methyl-3-methylenepentane | Disubstituted | Minor Product |

Oxidation Pathways of this compound

As a secondary alcohol, this compound can be oxidized. The expected product is the corresponding ketone, 2,2,4,4-tetramethylhexan-3-one . This reaction involves the removal of the hydrogen atom from the hydroxyl-bearing carbon.

The immense steric hindrance surrounding this C-H bond makes the oxidation of this compound challenging. Standard oxidizing agents like chromic acid or potassium permanganate (B83412) might require harsh conditions (e.g., high temperatures) to overcome the steric barrier, which could also lead to undesirable side reactions or cleavage of the carbon skeleton. More specialized or less sterically demanding reagents may be required for a successful and clean transformation. The synthesis of the related, and also highly hindered, 2,2,4,4-tetramethyl-3-pentanone (di-tert-butyl ketone) is well-documented, indicating that such oxidations are feasible. dtic.milsmolecule.com

Examination of Resistance to Typical Alcohol Oxidation Reagents

Tertiary alcohols, such as this compound, are inherently resistant to oxidation under standard conditions. This resistance stems from the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group. quora.com Typical oxidizing agents used for primary and secondary alcohols, which rely on the removal of this hydrogen, are therefore ineffective. For instance, reagents like potassium dichromate in acidic solution will not oxidize tertiary alcohols. quora.com The significant steric hindrance provided by the two tert-butyl groups further protects the hydroxyl group and the adjacent carbon from attack by oxidizing agents.

Specialized Oxidative Transformations for Tertiary Alcohols

While direct oxidation at the carbinol carbon is not feasible, specialized methods can be employed to effect oxidative transformations of tertiary alcohols. These often involve harsh conditions or alternative mechanistic pathways. For instance, strong oxidizing agents under forcing conditions might lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller molecules. However, specific reagents and conditions tailored for hindered tertiary alcohols would be necessary to achieve any controlled oxidation.

Derivatization Reactions of the Hydroxyl Group in this compound

The derivatization of the hydroxyl group in this compound is a challenging endeavor due to the severe steric congestion around the reactive center.

Mechanistic and Steric Challenges in Esterification and Etherification Reactions

Esterification: The Fischer esterification, a common method for producing esters from alcohols and carboxylic acids, is notoriously difficult for tertiary alcohols. The reaction mechanism involves the protonation of the carboxylic acid followed by nucleophilic attack by the alcohol. In the case of this compound, the bulky tert-butyl groups sterically hinder the approach of the alcohol's oxygen to the electrophilic carbonyl carbon of the carboxylic acid. quora.comquora.com This steric hindrance dramatically reduces the reaction rate, making standard esterification procedures largely ineffective. quora.com

Alternative esterification methods have been developed to overcome the steric hindrance of tertiary alcohols. One such strategy involves the use of benzotriazole (B28993) esters, which are formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These activated esters can then react with sterically hindered alcohols. researchgate.net However, even with these methods, the reaction may not proceed if both the acid and the alcohol are sterically hindered. researchgate.net

Etherification: Similar to esterification, ether synthesis involving this compound via Williamson ether synthesis would be highly challenging. This reaction requires the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile. The subsequent SN2 attack of the alkoxide on an alkyl halide would be severely impeded by the steric bulk of the two tert-butyl groups.

Formation of Organometallic Derivatives for Synthetic Utility

The formation of organometallic derivatives of tertiary alcohols, such as alkoxides, is a crucial step for their utilization in synthesis. The addition of organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) to ketones or esters is a primary route to synthesize tertiary alcohols. nih.govuniba.itlibretexts.org For instance, the reaction of an appropriate ketone with a Grignard reagent can yield a tertiary alcohol. libretexts.org

The reaction of esters with organometallic reagents typically involves a double addition to form tertiary alcohols. libretexts.orgorganicchemistrydata.org However, the high reactivity of the intermediate ketone can sometimes lead to side products. organicchemistrydata.org The use of highly polarized organometallic compounds has been shown to be effective in the synthesis of tertiary alcohols from esters, even under environmentally friendly conditions. uniba.it

Computational and Theoretical Studies on 2,2,4,4 Tetramethylhexan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,2,4,4-tetramethylhexan-3-ol at the atomic level. These methods provide insights into its electronic structure, stable conformations, and spectroscopic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C2 | C3 | - | - | ~1.54 Å |

| Bond Length | C3 | O | - | - | ~1.43 Å |

| Bond Length | O | H | - | - | ~0.96 Å |

| Bond Angle | C2 | C3 | C4 | - | ~115° |

| Bond Angle | C2 | C3 | O | - | ~110° |

| Dihedral Angle | H | O | C3 | C2 | ~60° (gauche) |

| Dihedral Angle | H | O | C3 | C4 | ~180° (anti) |

Note: These values are illustrative and based on general parameters for similar organic molecules. Actual values would be determined by specific DFT calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theory for more accurate energy and electronic property predictions, albeit at a greater computational cost. These methods would be employed to calculate the electronic energy, enthalpy, and Gibbs free energy of this compound. Furthermore, these calculations can predict the vibrational frequencies corresponding to the normal modes of vibration. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to validate the calculated structure. For a molecule with significant steric strain like this, comparing theoretical and experimental vibrational spectra is crucial for confirming the predicted conformation.

Conformational Analysis of this compound

The flexibility of the single bonds in this compound allows it to adopt various conformations. Understanding the relative energies of these conformations is key to predicting its physical and chemical behavior.

For a molecule of this size, a comprehensive exploration of its conformational landscape is often initiated with molecular mechanics (MM) methods. MM force fields (e.g., MMFF94, OPLS) provide a faster, albeit less accurate, way to calculate the energies of thousands of different conformations. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can then be used to explore the conformational space at a given temperature. researchgate.nettohoku.ac.jp MD studies on branched alcohols have shown how the molecular structure influences properties like hydrogen bonding networks. researchgate.net For this compound, MD simulations would reveal how the bulky tert-butyl groups restrict rotational freedom around the central C-C bonds and influence the orientation of the hydroxyl group.

The results from MM and MD simulations are used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable or metastable conformations. For this compound, the primary conformational flexibility would arise from the rotation around the C2-C3 and C3-C4 bonds, as well as the C3-O bond. Due to the severe steric clash between the two tert-butyl groups, the molecule is expected to adopt a conformation that maximizes the distance between them. The orientation of the hydroxyl group (gauche vs. anti) relative to the alkyl backbone would also lead to different stable conformers. High-level DFT or ab initio calculations would then be performed on the lowest energy conformers identified by MM/MD to obtain more accurate relative energies.

Table 2: Illustrative Relative Energies of Potential Conformations of this compound

| Conformer | Dihedral Angle (C(tert-butyl)-C2-C3-C4(tert-butyl)) | OH Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Anti (~180°) | Gauche | 0.0 (most stable) |

| 2 | Anti (~180°) | Anti | 0.5 |

| 3 | Gauche (~60°) | Gauche | 4.2 |

| 4 | Gauche (~60°) | Anti | 4.8 |

Note: These are hypothetical values to illustrate the expected trend of steric repulsion influencing conformational stability.

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the transformation of reactants to products, it is possible to identify the transition states and calculate the activation energies, providing a deeper understanding of the reaction kinetics and selectivity.

For this compound, a number of transformations could be modeled. For example, the oxidation of the secondary alcohol to the corresponding ketone, 2,2,4,4-tetramethylhexan-3-one, is a common reaction. DFT calculations could be used to model the reaction pathway with various oxidizing agents. mdpi.com The calculations would involve locating the transition state structure for the rate-determining step, which is the structure at the highest point on the minimum energy path connecting reactants and products. The energy of this transition state relative to the reactants gives the activation energy of the reaction.

Similarly, other reactions such as esterification or etherification could be modeled. In all cases, the steric bulk of the tert-butyl groups would be expected to play a significant role in the energetics of the transition states, likely leading to higher activation energies compared to less hindered alcohols. Computational studies on reactions involving other sterically hindered molecules have demonstrated the importance of these steric effects on reaction outcomes. rsc.orgescholarship.org

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies) via Computational Methods for Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies. These theoretical calculations are invaluable for interpreting experimental spectra, assigning signals to specific atoms or vibrational modes, and gaining a deeper understanding of the relationship between molecular structure and spectroscopic behavior. For a sterically hindered molecule like this compound, computational methods can be particularly insightful in elucidating its spectral characteristics.

The prediction of spectroscopic properties for this compound typically involves quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and effective method. These calculations begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. Once the optimized structure is obtained, further calculations can be performed to determine its spectroscopic parameters.

For NMR spectroscopy, the magnetic shielding tensors of each nucleus are calculated. These values are then converted to chemical shifts (δ) by referencing them to a standard compound, commonly tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is dependent on the level of theory and the basis set used in the calculation. While a perfect one-to-one match with experimental data is not always achieved due to factors like solvent effects and intermolecular interactions, the predicted values are generally in good agreement and, more importantly, correctly reproduce the relative order of the chemical shifts.

In the case of IR spectroscopy, computational methods calculate the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies often exhibit a systematic deviation from experimental values, primarily due to the neglect of anharmonicity in the theoretical models and the idealized gas-phase conditions of the calculation. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor.

Detailed research findings comparing computationally predicted and experimentally measured spectroscopic data for this compound are not extensively available in the public domain. However, based on typical results from computational studies of similar organic molecules, the following tables present illustrative data to demonstrate the expected correlation between theoretical predictions and experimental observations.

Predicted vs. Experimental ¹H NMR Chemical Shifts

The following table illustrates a hypothetical comparison between predicted and experimental ¹H NMR chemical shifts for this compound. The predicted values are representative of what would be expected from a DFT calculation.

Table 1: Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| -OH | 1.5 - 2.5 | Variable, depends on concentration and solvent |

| -CH- | 3.4 - 3.6 | ~3.5 |

| -CH₂- | 1.3 - 1.5 | ~1.4 |

| -C(CH₃)₃ (at C4) | 0.9 - 1.1 | ~1.0 |

| -C(CH₃)₃ (at C2) | 0.9 - 1.1 | ~1.0 |

Note: The data in this table is illustrative and intended to represent the typical correlation between computationally predicted and experimentally observed NMR data.

Predicted vs. Experimental ¹³C NMR Chemical Shifts

Similarly, a comparison for ¹³C NMR chemical shifts can be illustrated.

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| C-3 (-CHOH-) | 85 - 90 | ~88 |

| C-4 (-C(CH₃)₃) | 35 - 40 | ~38 |

| C-2 (-C(CH₃)₃) | 35 - 40 | ~37 |

| -C(CH₃)₃ (at C4) | 28 - 32 | ~30 |

| -C(CH₃)₃ (at C2) | 28 - 32 | ~29 |

| C-5 (-CH₂-) | 25 - 30 | ~27 |

Note: The data in this table is illustrative and intended to represent the typical correlation between computationally predicted and experimentally observed NMR data.

Predicted vs. Experimental IR Frequencies

For IR spectroscopy, the comparison would involve the characteristic vibrational frequencies.

Table 3: Illustrative Comparison of Predicted (Scaled) and Experimental IR Frequencies for this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (alcohol) | 3550 - 3650 | ~3600 (sharp, dilute solution), ~3400 (broad, concentrated) |

| C-H stretch (alkane) | 2850 - 3000 | 2870 - 2960 |

| C-O stretch (alcohol) | 1050 - 1150 | ~1100 |

Note: The data in this table is illustrative and intended to represent the typical correlation between computationally predicted and experimentally observed IR data. Predicted frequencies are often scaled to better match experimental values.

The comparison of computationally predicted spectroscopic data with experimental results serves as a powerful validation for both the theoretical models and the experimental assignments. For complex molecules like this compound, this synergy is crucial for a comprehensive structural and electronic characterization.

Advanced Applications of 2,2,4,4 Tetramethylhexan 3 Ol in Contemporary Organic Synthesis Research

2,2,4,4-Tetramethylhexan-3-ol as a Sterically Hindered Building Block in Complex Molecule Synthesis

The utility of a molecule as a building block in the synthesis of more complex structures is predicated on the ability to incorporate it selectively and efficiently. For this compound, its potential lies in its capacity to introduce a highly congested, chiral environment into a target molecule. The synthesis of this alcohol in an enantiomerically enriched form is a critical first step for its application as a chiral building block.

Research has demonstrated that the asymmetric hydrogenation of the corresponding ketone, 2,2,4,4-tetramethylhexan-3-one, can produce the alcohol with high levels of stereocontrol. capes.gov.br The development of such synthetic routes is crucial, as access to enantiopure, sterically hindered alcohols like this one allows chemists to construct complex architectures with precisely defined three-dimensional orientations. While its direct incorporation into a completed natural product synthesis is not widely documented, its value lies in serving as a benchmark for developing the very methods that would make such incorporations possible. The extreme steric hindrance it provides can be strategically employed to control the conformation of a larger molecule or to shield a reactive site, thereby directing the outcome of subsequent chemical transformations.

Utilization in the Development of New Synthetic Methodologies

The significant steric challenges posed by this compound and its precursors make them ideal test substrates for the development and validation of new synthetic methods designed to function under demanding conditions.

As a Precursor to Hindered Ligands or Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. tcichemicals.comyork.ac.uk Good auxiliaries are typically recoverable and easy to attach and remove. york.ac.uk Given that this compound can be synthesized in high enantiomeric purity, it represents a viable, though challenging, precursor for new, highly hindered chiral auxiliaries. capes.gov.br The conversion of the alcohol to derivatives such as amines, phosphines, or other functional groups could yield novel ligands or auxiliaries. The immense steric bulk of the di-tert-butylethyl carbinol framework would be the defining feature of such a ligand, potentially creating a unique reaction pocket around a metal center to influence the selectivity of catalytic processes in a predictable manner.

Its Conceptual Role in the Design of Novel Synthetic Reagents

The most significant contribution of this compound to date has been its conceptual role in pushing the boundaries of catalyst design. The synthesis of this alcohol via the reduction of its corresponding ketone, 2,2,4,4-tetramethylhexan-3-one, is a formidable challenge due to the steric shielding of the carbonyl group. This has made the ketone a benchmark substrate for testing the efficacy of new hydrogenation catalysts.

For instance, the development of the RuCl₂(S)-TolBINAP complex with α-picolylamine (PICA) was specifically tailored to handle such sterically demanding ketones. capes.gov.br This catalyst operates through a metal-ligand bifunctional mechanism where the ligand's pyridyl group creates a large chiral pocket, essential for accommodating the four methyl groups of the substrate and achieving high stereoselectivity. capes.gov.br The successful hydrogenation of 2,2,4,4-tetramethylhexan-3-one using this system, with exceptional catalyst turnover and enantiomeric excess, validates the design principle. capes.gov.br Therefore, the molecule serves as a crucial tool for reagent design, providing a clear and challenging test case that drives innovation in catalysis.

Preparation of Functionally Unique Derivatives of this compound for Research Purposes

Creating derivatives of this compound allows researchers to study how its sterically demanding core influences various chemical reactions. A primary example is the dehydration reaction to form alkenes. The dehydration of highly hindered neopentylic alcohols is known to be influenced by steric effects, which can control the direction of the elimination. scielo.org.mx

For a related compound, 2,2,5,5-tetramethylhexan-3-ol, dehydration with potassium hydrogen sulfate (B86663) or on alumina (B75360) results in a mixture of products, including rearranged alkenes. scielo.org.mx By analogy, the dehydration of this compound would be expected to yield a mixture of elimination and rearrangement products, providing a valuable system for studying the interplay between steric hindrance and carbocation stability in E1 reactions. Other derivatives, such as esters and ethers, can be prepared using standard synthetic protocols to investigate the steric limits of esterification or etherification reactions and to probe the reactivity of these functional groups when positioned in an exceptionally crowded environment.

Conceptual Contributions of this compound Studies to Fundamental Organic Chemistry Principles

Beyond its practical applications, studies involving this compound provide deep insights into the core principles of organic chemistry, particularly the profound influence of steric effects.

Understanding Steric Effects in Reaction Kinetics and Thermodynamics

Steric hindrance dramatically affects the rates (kinetics) and equilibrium positions (thermodynamics) of chemical reactions. The hydrogenation of 2,2,4,4-tetramethylhexan-3-one is a prime example of kinetic control dictated by sterics. The reaction requires a highly specialized catalyst system and specific conditions to proceed at a reasonable rate. capes.gov.br

The data below illustrates the performance of a tailored ruthenium catalyst in the asymmetric hydrogenation, highlighting how catalyst design overcomes the kinetic barrier imposed by the substrate's steric bulk. capes.gov.br

| Parameter | Value |

| Substrate | 2,2,4,4-Tetramethylhexan-3-one |

| Catalyst | RuCl₂(S)-TolBINAP / PICA |

| Substrate/Catalyst Ratio | 100,000 |

| Solvent | Ethanol |

| H₂ Pressure | 20 atm |

| Conversion | >99% |

| Enantiomeric Excess (ee) | 98% |

| Turnover Frequency (TOF) | up to 228,000 h⁻¹ (with phosphazene base) |

| This table presents performance metrics for the Ru-catalyzed hydrogenation of 2,2,4,4-tetramethylhexan-3-one, demonstrating the high efficiency of a specialized catalyst in overcoming significant steric hindrance. capes.gov.br |

Thermodynamically, the steric strain within this compound and its derivatives can influence product distributions in elimination reactions. In such reactions, the formation of the thermodynamically more stable (more substituted) alkene, as predicted by Zaitsev's rule, can be disfavored due to the steric strain in the transition state, leading to the formation of the less substituted Hofmann product or rearranged products. scielo.org.mx Studying these reaction pathways provides quantitative data on how steric repulsion can alter the energy landscape of a reaction, offering a clearer understanding of fundamental reactivity principles. york.ac.ukscielo.org.mx

Future Directions and Emerging Research Avenues for 2,2,4,4 Tetramethylhexan 3 Ol

Exploration of Novel, Mild Synthetic Pathways for 2,2,4,4-Tetramethylhexan-3-ol

The synthesis of highly hindered alcohols like this compound remains a significant challenge, often requiring harsh conditions or complex multi-step routes. Future research will undoubtedly focus on developing more efficient, milder, and scalable synthetic methods.

One of the most direct routes currently available is the asymmetric hydrogenation of the corresponding ketone, 2,2,4,4-tetramethylhexan-3-one. smolecule.com Specialized catalysts, such as those based on Ruthenium-TolBINAP complexes, have shown high efficacy for this transformation, operating through a metal-ligand bifunctional mechanism. smolecule.com However, there is still room for improvement. Future exploration could involve:

Development of Non-Precious Metal Catalysts: Investigating catalysts based on earth-abundant metals to replace ruthenium, enhancing the economic and environmental profile of the synthesis.

Photoredox and Electrochemical Methods: Applying modern synthetic techniques like photoredox or electrochemical catalysis could provide milder reaction conditions. acs.org Electrochemical methods, for instance, have been used to generate carbocations under mild conditions for the synthesis of other hindered alcohols and ethers. nih.gov

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers a promising avenue for highly selective and environmentally benign syntheses. Screening for or engineering enzymes (e.g., ketoreductases) capable of reducing the bulky ketone precursor could yield the desired alcohol with high enantiopurity.

Traditional methods like the Grignard reaction are often complicated by the steric bulk of the reagents. Therefore, research into novel organometallic reagents or activating agents that can overcome this steric barrier is a critical area of investigation. Similarly, developing mild oxidation protocols using systems like TEMPO/IBD for related complex alcohols suggests that finely-tuned oxidative routes could be explored in reverse to design new synthetic approaches. orgsyn.org

Advanced Mechanistic Investigations into its Unique Reactivity Profile

The extreme steric congestion in this compound profoundly influences its reactivity, making it an ideal candidate for advanced mechanistic studies. The two bulky tert-butyl-like groups flanking the hydroxyl group create a unique chemical environment that can lead to unusual reaction pathways and kinetic profiles. researchgate.netwiley.com

Future mechanistic investigations could include:

Solvolysis and Substitution Studies: Quantitative studies on the solvolysis rates of derivatives of this compound can provide deep insights into steric acceleration and hindrance to solvation at the reaction site. cdnsciencepub.com The extreme bulk may favor SN1-type mechanisms by stabilizing a carbocation intermediate while sterically inhibiting SN2 pathways.

Elimination Reaction Dynamics: The structure is well-suited for studying the fundamentals of elimination reactions. The bulky groups can enforce specific dihedral angles between a leaving group and a β-hydrogen, potentially accelerating E2 elimination rates by facilitating the required anti-periplanar alignment. fiveable.me

Isotope Effect Studies: Utilizing kinetic isotope effects (KIE) by selectively labeling the molecule with deuterium (B1214612) can help elucidate rate-determining steps in its reactions, a technique that has been effectively used in studying reactions of other tert-butyl-containing substrates. fiveable.me

Computational Modeling of Transition States: High-level computational chemistry can be employed to model the transition states of its reactions, providing a theoretical understanding of the high activation barriers and the interplay of steric and electronic effects that govern its reactivity.

Development of Predictive Models for Steric Effects Based on Studies of this compound

Predicting the influence of steric hindrance on reaction outcomes is a central goal in organic chemistry. Due to its rigid and exceptionally bulky structure, this compound serves as an excellent benchmark for the development and validation of predictive steric models.

Emerging research in this area involves:

Quantitative Steric Descriptors: Developing and refining quantitative measures of steric bulk. For example, the "%VBur" (percent buried volume) index, which has been successfully used to quantify steric properties in hindered amines, could be adapted and applied to hindered alcohols like this compound. nih.govresearchgate.netrsc.org By correlating experimental reactivity data with such descriptors, more robust predictive models can be built.

Machine Learning and AI Approaches: Machine learning algorithms can be trained on datasets of reactions involving sterically demanding molecules to predict outcomes, such as regioselectivity or reaction rates. numberanalytics.comchemrxiv.org this compound and its derivatives would be invaluable additions to these training sets, representing an extreme steric case that could improve the accuracy and predictive power of such models for a wider range of chemical space. chemrxiv.org

Force Field Parameterization: Experimental data from studies on this compound can be used to refine the parameters in molecular mechanics (MM) force fields, leading to more accurate computational simulations of large, sterically congested molecules.

Potential for Integration into Automated Synthesis Platforms

The increasing use of automation and high-throughput experimentation in chemistry necessitates robust reactions that can be reliably performed by robotic systems. The synthesis and modification of sterically hindered molecules present a particular challenge for automation.

Future research could focus on:

Continuous Flow Synthesis: Transitioning the synthesis of this compound from batch to continuous flow systems can offer significant advantages in terms of safety, scalability, and process control. smolecule.com Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for optimizing reactions involving sensitive or highly reactive intermediates. smolecule.com The successful use of microreactors for its production has already demonstrated a significant enhancement in productivity. smolecule.com

Developing "Automation-Friendly" Reactions: Research into new synthetic methods (as discussed in 7.1) should also consider their compatibility with automated platforms. This includes avoiding heterogeneous reagents that can clog fluidics, minimizing the generation of solid byproducts, and developing simple workup and purification procedures that can be automated.

Robotic Screening of Reaction Conditions: Automated platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis and derivatization of this compound, accelerating the discovery of optimal protocols.

Unexplored Derivatization and Transformation Potentials for Academic Inquiry

The steric hindrance that makes this compound challenging to synthesize also makes its subsequent derivatization difficult, opening a fertile ground for academic exploration. Standard reactions may fail or require forcing conditions, inviting the development of novel chemical transformations.

Potential areas for academic inquiry include:

Challenging Derivatizations: Systematically attempting to perform standard alcohol derivatizations—such as esterification, etherification, and silylation—to map the limits of existing reagents. rsc.orgsigmaaldrich.com The difficulty in derivatizing sterically hindered hydroxyl groups is well-documented, and this compound would serve as a stringent test case. sigmaaldrich.comjfda-online.com For instance, while trimethylsilyldiazomethane (B103560) has been shown to methylate some hindered alcohols, its efficacy on this substrate is unknown. researchgate.net

Oxidation to the Ketone: While the corresponding ketone is a precursor, studying the reverse reaction—the oxidation of the alcohol—could be informative. Developing selective oxidation methods that can operate on such a sterically shielded alcohol without cleaving C-C bonds would be a valuable addition to the synthetic chemist's toolkit. orgsyn.org

Substitution of the Hydroxyl Group: Exploring novel reagents for converting the alcohol into other functional groups (e.g., halides, azides). Methods that work for less hindered alcohols may be completely ineffective, requiring the development of new activation strategies, potentially involving intramolecular catalysis or novel leaving groups. organic-chemistry.org

Fragmentation Reactions: Investigating fragmentation pathways under specific conditions (e.g., acid-catalyzed or oxidative) could lead to interesting and potentially useful molecular rearrangements, driven by the relief of the significant steric strain inherent in the molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.